2-Ethoxy-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
2-Ethoxy-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C31H28N2O5 and a molecular weight of 508.579 g/mol . This compound is known for its unique structural features, which include an ethoxy group, a methylbenzyl ether, and a carbohydrazonoyl group attached to a phenyl benzoate backbone. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where ethanol reacts with a suitable phenol derivative under acidic or basic conditions.
Introduction of the Methylbenzyl Ether: This step involves the reaction of a benzyl halide with a phenol derivative in the presence of a base, such as potassium carbonate, to form the methylbenzyl ether.
Formation of the Carbohydrazonoyl Group: The carbohydrazonoyl group is introduced through the reaction of a hydrazine derivative with a suitable ester or acid chloride.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, acids, bases, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl benzoates.
Scientific Research Applications
2-Ethoxy-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl benzoate: Similar structure but with a different substituent on the benzoyl group.
2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl benzoate: Another similar compound with a different methylbenzoyl group.
Uniqueness
2-Ethoxy-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
596841-25-7 |
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Molecular Formula |
C31H28N2O5 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C31H28N2O5/c1-3-36-29-19-24(13-18-28(29)38-31(35)26-7-5-4-6-8-26)20-32-33-30(34)25-14-16-27(17-15-25)37-21-23-11-9-22(2)10-12-23/h4-20H,3,21H2,1-2H3,(H,33,34)/b32-20+ |
InChI Key |
JFILFLDUUYBGPP-UZWMFBFFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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